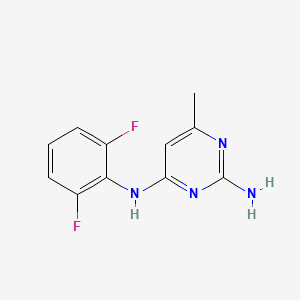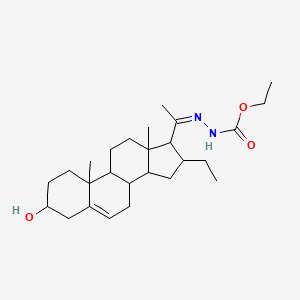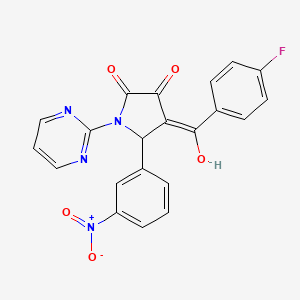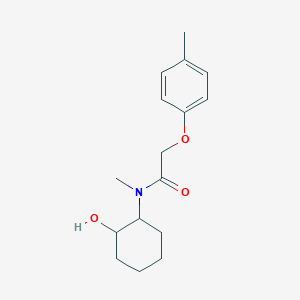
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in cancer and other diseases. PD0325901 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine exerts its effects by binding to the ATP-binding pocket of MEK1 and MEK2, thereby inhibiting their activity. MEK1 and MEK2 are key regulators of the MAPK pathway, and their inhibition leads to downstream effects on cell proliferation, differentiation, and survival. This compound has been shown to be highly selective for MEK1 and MEK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In cancer cells, this compound can block cell proliferation, induce apoptosis, and sensitize cells to other cytotoxic agents. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis. In addition to its anticancer effects, this compound has also been studied for its potential therapeutic applications in other diseases, including neurofibromatosis, cardiovascular disease, and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has several advantages as a research tool, including its high selectivity for MEK1 and MEK2, its ability to block the MAPK pathway, and its potential therapeutic applications in cancer and other diseases. However, there are also several limitations to its use in lab experiments. This compound is a small molecule inhibitor that may have off-target effects on other kinases, and its effects may vary depending on the cell type and experimental conditions. In addition, this compound may have limited efficacy in certain types of cancer, and its use may be associated with drug resistance and other side effects.
Orientations Futures
There are several future directions for research on N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine and its potential therapeutic applications. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. Another area of focus is the identification of biomarkers that can predict response to this compound and other MAPK pathway inhibitors. In addition, there is ongoing research on the use of this compound in combination with immunotherapy and other novel therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in different types of cancer and other diseases.
Méthodes De Synthèse
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine can be synthesized using a multi-step process that involves the condensation of 2,6-difluoroaniline with 2,4-dichloro-5-methylpyrimidine, followed by a series of reactions to introduce the methyl and amino groups at the appropriate positions. The final product is a white crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
Applications De Recherche Scientifique
N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has been widely used in scientific research to study the MAPK pathway and its role in cancer and other diseases. It has been shown to inhibit the activity of the MAPK kinases MEK1 and MEK2, which are upstream regulators of the MAPK pathway. By inhibiting the MAPK pathway, this compound can block cell proliferation, induce apoptosis, and sensitize cells to other cytotoxic agents.
Propriétés
IUPAC Name |
4-N-(2,6-difluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4/c1-6-5-9(17-11(14)15-6)16-10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSALNLKUAPSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methoxy-5-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5428915.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride](/img/structure/B5428933.png)
![N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-2-(3-pyrrolidinyl)benzamide](/img/structure/B5428940.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-propyl-2-furyl)methyl]-3-piperidinol](/img/structure/B5428948.png)
![ethyl 1-[3-(2-fluorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5428956.png)
![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5428960.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5428963.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5428985.png)
![[5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5428999.png)
![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429000.png)
